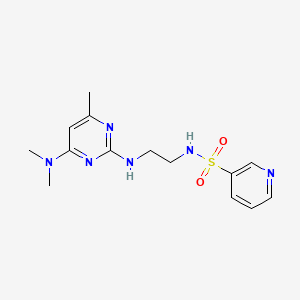

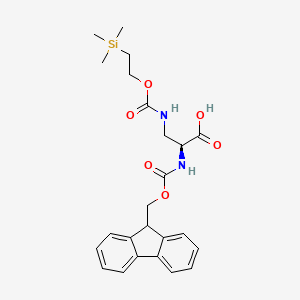

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyridine-3-sulfonamide" is a derivative of pyrimidine and pyridine with potential biological activity. The pyridine-3-sulfonamide scaffold is a common feature in molecules with antifungal properties, as seen in the synthesis of novel derivatives with antifungal activity against various strains of fungi, including Candida and Rhodotorula . The presence of a dimethylamino group and a methyl group on the pyrimidine ring suggests that the compound may have been designed to target specific biological pathways or enzymes.

Synthesis Analysis

The synthesis of related compounds typically involves multistep reactions, starting from halogenated precursors such as chloropyridine sulfonamides. For instance, a series of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides were synthesized from 4-chloropyridine-3-sulfonamide, which were then converted to 1,2,4-triazole derivatives . Although the exact synthesis route for the compound is not detailed in the provided papers, similar methodologies involving nucleophilic addition and cyclization reactions could be inferred, as demonstrated in the synthesis of 3-(sulfonylamino)imidazo[1,2-a]pyrimidines from 2-aminopyrimidines .

Molecular Structure Analysis

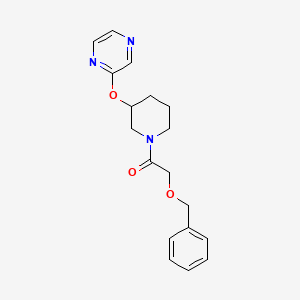

The molecular structure of the compound includes a pyrimidine ring substituted with a dimethylamino group and a methyl group, which is further linked to a pyridine ring through an aminoethyl chain attached to the sulfonamide group. The structure is likely to exhibit typical features of heterocyclic compounds, such as aromaticity and the ability to engage in hydrogen bonding due to the presence of nitrogen atoms. Docking studies of similar compounds have shown potential modes of binding to target enzymes, such as Candida albicans lanosterol 14α-demethylase, which is crucial for understanding the compound's mode of action .

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo various chemical reactions. For example, the reaction of 2,4-dichloro-6-methylpyrimidine led to the synthesis of a compound with a 1,3,4-oxadiazole ring, which could then be further modified through alkylation or aminomethylation . These reactions are indicative of the versatility of pyrimidine derivatives in chemical synthesis, allowing for the introduction of various functional groups that can modulate the biological activity of the final compound.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not provided, related compounds with pyrimidine and pyridine moieties typically exhibit moderate solubility in polar solvents and may have varying degrees of lipophilicity depending on the substitution pattern. The presence of sulfonamide and amino groups can influence the compound's acidity and basicity, respectively, which in turn affects its solubility and stability under different pH conditions. The antifungal activity of similar compounds has been evaluated, with some showing greater efficacy than fluconazole, suggesting that the compound may also possess significant biological activity .

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O2S/c1-11-9-13(20(2)3)19-14(18-11)16-7-8-17-23(21,22)12-5-4-6-15-10-12/h4-6,9-10,17H,7-8H2,1-3H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPKVVLXUQIJQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNS(=O)(=O)C2=CN=CC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide;hydrochloride](/img/structure/B3019305.png)

![4-[(Dimethylamino)methyl]-2-fluoroaniline](/img/structure/B3019308.png)

![2-(tert-Butoxycarbonyl)-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B3019316.png)

![(3As,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B3019323.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3019326.png)